2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide
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Overview
Description
2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with chloro and sulfonamide groups, making it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide typically involves the following steps:
Nitration and Reduction: The starting material, 2-chloropyridine, undergoes nitration to form 2-chloro-3-nitropyridine. This intermediate is then reduced to 2-chloro-3-aminopyridine.
Sulfonation: The amino group of 2-chloro-3-aminopyridine is sulfonated using chlorosulfonic acid to yield 2-chloro-3-sulfonamidopyridine.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-chloro-2-fluoroaniline under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorophenyl)pyridine-3-sulfonamide
- 2-chloro-N-(4-fluorophenyl)pyridine-3-sulfonamide
- N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide
Uniqueness
2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination can enhance the compound’s reactivity and specificity in chemical reactions and biological interactions, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-chloro-N-(4-chloro-2-fluorophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O2S/c12-7-3-4-9(8(14)6-7)16-19(17,18)10-2-1-5-15-11(10)13/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZLIBEGONZMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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